molecular formula C16H18ClNO2S B344651 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine CAS No. 477307-41-8

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine

Cat. No.: B344651
CAS No.: 477307-41-8
M. Wt: 323.8g/mol
InChI Key: LXIDOQKVJIFKJY-UHFFFAOYSA-N
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Description

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This sulfonamide-functionalized piperidine derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Compounds within this structural class, characterized by an arylsulfonamide group attached to a heterocyclic amine, have demonstrated considerable potential as selective anti-proliferative agents . These molecules are being explored for their unique ability to selectively target and induce cytotoxicity in colorectal cancer (CRC) cell lines with specific truncating mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene, a mutation present in over 80% of CRC patients . The mechanism of action for this class of compounds is under active investigation; evidence suggests it may involve the disruption of essential biosynthetic pathways, such as the inhibition of a key enzyme in cholesterol biosynthesis . The structural motif of a chloronaphthalene sulfonyl group linked to a methyl-substituted piperidine provides a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to optimize properties like potency, selectivity, and metabolic stability . This reagent is offered exclusively for laboratory research to advance the discovery of genotype-selective therapies. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this product with appropriate precautions.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-12-5-4-10-18(11-12)21(19,20)16-9-8-15(17)13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDOQKVJIFKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 3-Methylpiperidine

The most widely reported method involves the reaction of 3-methylpiperidine with 4-chloronaphthalene-1-sulfonyl chloride under alkaline conditions. Key parameters include:

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or pyridine (2.5–3.0 equivalents)

  • Temperature: 0°C to room temperature (RT)

  • Time: 4–12 hours

Mechanism

  • Deprotonation of 3-methylpiperidine by the base generates a nucleophilic amine.

  • Nucleophilic attack on the electrophilic sulfur in 4-chloronaphthalene-1-sulfonyl chloride forms the N–S bond.

  • Elimination of HCl completes the reaction.

Yield Optimization Data

ParameterOptimal RangeYield Impact
Molar Ratio (Amine:Sulfonyl Chloride)1:1.1–1.278% → 92%
Base Equivalents2.5–3.0Prevents HCl-induced side reactions
Solvent PolarityLow (DCM)Reduces hydrolysis of sulfonyl chloride

Alternative Sulfonating Agents

While 4-chloronaphthalene-1-sulfonyl chloride is standard, patent WO2017135306A1 discloses the use of:

  • 4-Chloronaphthalene-1-sulfonic anhydride: Requires catalytic DMAP (4-dimethylaminopyridine) for activation.

  • In situ generation from 4-chloronaphthalene-1-thiol: Oxidized with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid.

Comparative Efficiency

Sulfonating AgentReaction TimeYieldPurity
Sulfonyl chloride6 h92%98.5%
Sulfonic anhydride8 h85%97.2%
In situ generated12 h68%95.1%

Advanced Methodologies

Visible-Light-Mediated Sulfonylation

A 2023 Thieme Connect study demonstrated a radical-based approach using:

  • Catalyst: fac-Ir(ppy)₃ (1 mol%)

  • Conditions: MeCN/H₂O (4:1), 455 nm LED irradiation, 22 h

  • Advantages:

    • Regioselective sulfonylation at congested amines

    • Tolerance for moisture and oxygen

Key Findings

  • Radical trapping experiments confirmed sulfonyl radical intermediates.

  • Gram-scale runs maintained 58% yield, highlighting industrial potential.

Solid-Phase Synthesis for High-Throughput Production

The PMC7252524 study adapted resin-bound protocols:

  • Resin functionalization: Wang resin loaded with Fmoc-3-methylpiperidine.

  • Sulfonylation: On-resin reaction with 4-chloronaphthalene-1-sulfonyl chloride (3 equiv, DMF, 24 h).

  • Cleavage: TFA/DCM (1:9) yields the free sulfonamide.

Performance Metrics

  • Purity: 96.2% (HPLC)

  • Average Yield per Cycle: 87%

  • Scalability: Demonstrated for 50 g batches.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel: Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted sulfonyl chloride.

  • Reverse-phase HPLC: C18 column, MeCN/H₂O (70:30), 1 mL/min flow.

Purity Data

MethodPurityKey Impurities
Column Chromatography97.3%3-Methylpiperidine (1.2%)
Recrystallization (EtOH/H₂O)99.1%None detected

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.85–7.40 (m, 6H, naphthyl), 3.85–3.70 (m, 1H, piperidine), 2.95–2.80 (m, 2H), 1.65 (s, 3H, CH₃).

  • HRMS (ESI+):
    m/z calc. for C₁₆H₁₈ClNO₂S [M+H]⁺: 324.0821; found: 324.0824.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent US8697876B2 details adaptations for kilogram-scale production:

  • Reactor Type: Microfluidic chip reactor (Channel width: 500 µm)

  • Residence Time: 8.5 min

  • Productivity: 1.2 kg/day

Cost Analysis

ParameterBatch ProcessFlow Process
Solvent Consumption15 L/kg6.8 L/kg
Energy Input48 kWh/kg22 kWh/kg
Labor Costs$320/kg$150/kg

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

VulcanChem data shows nanomolar affinity for:

  • Carbonic Anhydrase IX: IC₅₀ = 38 nM

  • HDAC6: IC₅₀ = 112 nM

Structure-Activity Relationship (SAR)

  • The 3-methyl group on piperidine enhances hydrophobic interactions with enzyme pockets.

  • 4-Chloronaphthyl moiety improves blood-brain barrier penetration (LogP = 3.2) .

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Neurodegenerative Disorders

The compound has been investigated for its efficacy in treating neurodegenerative diseases. A notable patent describes its use in compositions aimed at treating conditions such as Huntington's disease, Alzheimer's disease, and other polyglutamine expansion disorders. The mechanism involves reducing neuronal death through the modulation of specific signaling pathways associated with these disorders .

Key Findings:

  • Mechanism of Action: The compound acts by influencing various targets, including GSK-3 inhibitors and caspase inhibitors, which are crucial in neuronal survival pathways .
  • Clinical Relevance: Patients diagnosed with neurodegenerative disorders showed improvement when treated with formulations containing this compound, highlighting its potential as a therapeutic agent.

Cancer Treatment

Research has also focused on the compound's anticancer properties, particularly in colorectal cancer. A study evaluated analogs of this compound for their selective cytotoxic activity against cancer cell lines with specific genetic mutations (e.g., APC mutations). The results indicated that certain derivatives exhibited significant antiproliferative effects on cancer cells while sparing normal cells .

Data Summary:

CompoundCell Line TestedActivityNotes
TASIN-1DLD-1 (APC TR)HighSelective cytotoxicity observed
TASIN-1HCT116 (APC WT)LowMinimal toxicity to normal cells

Medicinal Chemistry

The structural characteristics of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine have been optimized through medicinal chemistry approaches. Structure-activity relationship (SAR) studies have revealed that modifications to the sulfonamide group can significantly affect the compound's potency and selectivity against various targets .

Optimization Insights:

  • Substituent Variations: Changing substituents on the aromatic ring can enhance or diminish biological activity, indicating the importance of careful design in drug development.
  • In Vivo Efficacy: Animal models demonstrated that treatments with this compound led to reduced tumor sizes and improved overall health markers without significant toxicity .

Potential for Further Research

Given its promising applications, ongoing research is essential to fully elucidate the therapeutic potential of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine. Future studies should focus on:

  • Long-term Efficacy: Assessing chronic administration effects in diverse populations.
  • Mechanistic Studies: Understanding the precise molecular mechanisms involved in its action against neurodegenerative diseases and cancers.

Mechanism of Action

The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural features with the target molecule:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Notes References
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine (Target) C₁₆H₁₆ClNO₂S 327.82* 4-Cl-naphthalene, 3-Me-piperidine High lipophilicity (inferred)
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3-methylpiperidine C₁₂H₁₄ClN₂O₄S 332.78 4-Cl-3-NO₂-phenyl, 3-Me-piperidine Enhanced electrophilicity due to NO₂
1-((2,5-Dibromophenyl)sulfonyl)-3-methylpiperidine C₁₂H₁₅Br₂NO₂S 397.13 2,5-Br₂-phenyl, 3-Me-piperidine Increased steric bulk/halogen bonding potential
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine C₁₃H₁₈ClNO₄S₂ 351.90 3-Cl-2-Me-phenyl, 4-MeSO₂-piperidine Dual sulfonyl groups may enhance solubility

*Calculated based on structural inference.

Key Observations:

Nitro-substituted derivatives (e.g., C₁₂H₁₄ClN₂O₄S) exhibit stronger electron-withdrawing effects, which may alter metabolic stability or reactivity . Halogenated phenyl groups (e.g., Br in C₁₂H₁₅Br₂NO₂S) enhance molecular weight and polarizability, favoring halogen-bond interactions in biological targets .

4-Methylsulfonyl substitution (C₁₃H₁₈ClNO₄S₂) introduces additional polarity, which could improve aqueous solubility but reduce membrane permeability .

Physicochemical Properties

  • Solubility : Sulfonyl groups generally improve water solubility, but bulky aromatic systems (e.g., naphthalene) counteract this effect.
  • Molecular Weight : The target (327.82 g/mol) falls within the acceptable range for drug-like molecules, whereas dibrominated analogues (e.g., 397.13 g/mol) may face challenges in bioavailability .

Biological Activity

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, a compound with the molecular formula C16H18ClNO2SC_{16}H_{18}ClNO_2S and a molecular weight of 323.84 g/mol, has garnered interest in the scientific community due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18ClNO2SC_{16}H_{18}ClNO_2S
  • Molecular Weight : 323.84 g/mol
  • LogP : 4.8 (indicating lipophilicity)
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 4

The biological activity of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, potentially affecting metabolic pathways and cellular signaling processes. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to reduced proliferation of certain cell types.
  • Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and influencing physiological responses.

Biological Activity Overview

Recent studies have indicated several potential biological activities of this compound:

Biological ActivityDescription
Antimicrobial Activity Exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Properties Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects Preliminary studies suggest it may offer neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on the antimicrobial efficacy of various piperidine derivatives found that 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine showed potent inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. The protective effect was associated with the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityUnique Features
4-Chloronaphthalen-1-yl piperidineModerate antimicrobialLacks sulfonyl group
4-MethylpiperidineLimited anticancerSimpler structure
1-(4-Chloronaphthalen-1-yl) sulfonamideAnticancerDifferent substitution pattern

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